Cas no 941936-75-0 (N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide)

N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide is a specialized organic compound featuring a thiazole core linked to a dimethylphenyl group and a sulfonyl-substituted benzamide moiety. Its structural design confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or targeted therapeutic agents. The ethanesulfonyl group enhances solubility and bioavailability, while the thiazole and aromatic systems contribute to binding affinity and selectivity. This compound is suited for research applications in drug discovery, offering a versatile intermediate for the development of novel bioactive molecules. Its well-defined synthetic route ensures reproducibility for consistent experimental results.
N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide structure
941936-75-0 structure
Product Name:N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide
CAS No:941936-75-0
MF:C20H20N2O3S2
MW:400.514402389526
CID:5501824
Update Time:2025-05-26

N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[4-(2,5-dimethylphenyl)-2-thiazolyl]-4-(ethylsulfonyl)-
    • N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide
    • Inchi: 1S/C20H20N2O3S2/c1-4-27(24,25)16-9-7-15(8-10-16)19(23)22-20-21-18(12-26-20)17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23)
    • InChI Key: UUQNXKROANLFRL-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC(C)=CC=C2C)=CS1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1

N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide Pricemore >>

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Additional information on N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide

Introduction to N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide (CAS No. 941936-75-0)

N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 941936-75-0, belongs to a class of molecules that exhibit promising characteristics for further exploration in drug development. The intricate molecular framework of this compound, featuring a combination of aromatic rings, heterocyclic structures, and functional groups, makes it a subject of intense interest for scientists aiming to uncover new therapeutic agents.

The< strong>N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide molecule incorporates several key structural elements that contribute to its potential biological relevance. The presence of a thiazole ring, which is known for its role in various bioactive compounds, alongside a benzamide moiety and dimethylphenyl substituents, suggests a multifaceted interaction with biological targets. These components are often associated with activities such as anti-inflammatory, antimicrobial, and anticancer properties. The ethanesulfonyl group further enhances the compound's complexity and may contribute to its binding affinity and selectivity towards specific receptors or enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Studies utilizing these techniques have indicated that N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide may interact with proteins involved in critical cellular pathways. For instance, preliminary docking studies suggest that this compound could bind to enzymes or receptors implicated in inflammation and cell proliferation. Such interactions are highly relevant in the context of developing novel therapeutic strategies for chronic diseases where these pathways play a significant role.

The< strong>CAS number 941936-75-0 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature is essential for ensuring accurate documentation and communication among researchers across different disciplines. The compound's detailed chemical structure has been meticulously characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the presence of the intended functional groups and provided insights into the compound's purity and stability.

In the realm of drug discovery, the< strong>N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide molecule represents a promising lead structure that warrants further investigation. Researchers are increasingly leveraging high-throughput screening (HTS) technologies to assess the biological activity of such compounds rapidly. Initial screening assays have hinted at potential inhibitory effects on certain enzymes and receptors, although more comprehensive studies are needed to validate these findings. The dimethylphenyl group in particular has been noted for its ability to modulate receptor binding affinity, making it a valuable feature in drug design.

The synthesis of< strong>N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide presents an intriguing challenge due to its complex architecture. Multi-step synthetic routes have been developed to construct the desired molecular framework while maintaining high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to form key carbon-carbon bonds efficiently. Additionally, protecting group strategies have been utilized to ensure selective functionalization at different sites within the molecule. These synthetic methodologies underscore the compound's complexity but also highlight the advancements in synthetic organic chemistry that enable such constructions.

The< strong>CAS number 941936-75-0 associated with this compound ensures that it can be reliably tracked throughout various stages of research and development. From initial discovery to potential clinical trials, having a standardized identifier is crucial for regulatory compliance and intellectual property considerations. Furthermore, the compound's structural features make it an attractive candidate for derivative design aimed at optimizing its pharmacological profile. By modifying specific functional groups or substituents, researchers can explore new analogs with enhanced potency or reduced side effects.

In conclusion,< strong>N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(ethanesulfonyl)benzamide, identified by its CAS number 941936-75-0, represents a significant advancement in pharmaceutical research due to its complex structure and potential biological activities. The combination of computational studies and experimental investigations has provided valuable insights into its interactions with biological targets. As research progresses, this compound holds promise as a lead structure for developing novel therapeutic agents targeting various diseases. The continued exploration of its pharmacological properties will likely yield important discoveries that contribute to medical science.

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